
1,2-Dihexanoyl-sn-glycerol
Overview
Description
1,2-Dihexanoyl-sn-glycerol (DiC6) is a synthetic diacylglycerol (DAG) with two hexanoyl (C6:0) fatty acid chains esterified at the sn-1 and sn-2 positions of the glycerol backbone. This compound is widely utilized in biochemical studies due to its shorter acyl chains, which enhance solubility in aqueous solutions compared to longer-chain DAGs like 1,2-dioleoyl-sn-glycerol (C18:1) . DiC6 has been implicated in lipid metabolism research, particularly in cancer studies, where reduced levels correlate with adverse clinical outcomes in non-small cell lung cancer (NSCLC) patients undergoing immunotherapy . Its role as a substrate in enzymatic assays, such as acetyltransferase activity in plant seed extracts, highlights its utility in probing lipid-modifying enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dihexanoyl-sn-glycerol can be synthesized through the esterification of glycerol with hexanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dihexanoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to glycerol and hexanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: Hexanoic acid and glycerol derivatives.
Reduction: Glycerol and hexanoic acid.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
1,2-Dihexanoyl-sn-glycerol serves as a model compound for studying the behavior of diacylglycerols in chemical reactions. It is instrumental in understanding the reactivity and stability of lipid compounds, allowing researchers to explore the dynamics of lipid interactions and modifications.
Biology
In biological research, this compound is utilized to investigate diacylglycerol's role in cellular signaling pathways. Specifically, it is crucial for studying PKC activation mechanisms. By mimicking DAG, this compound helps elucidate the signaling cascades triggered by PKC in various cell types.
Medicine
The compound has significant implications in medical research. Studies have shown that dysregulated PKC activity is linked to several diseases, including cancer and neurodegenerative disorders. By examining the effects of this compound on PKC activation, researchers can gain insights into disease mechanisms and potential therapeutic targets.
Industry
In industrial applications, this compound is used in developing lipid-based drug delivery systems due to its ability to enhance membrane permeability. Additionally, it finds applications in cosmetic formulations where lipid interactions are crucial for product efficacy and stability.
Target of Action
The primary target of this compound is Protein Kinase C (PKC). Upon activation by this compound, PKC phosphorylates downstream targets that lead to various cellular responses.
Mode of Action
The molecular mechanism involves the activation of PKC through mimicking DAG's action. This activation results in a cascade of phosphorylation events that influence cell signaling pathways related to growth and apoptosis.
Biochemical Properties
- Molecular Formula: C15H30O5
- Molecular Weight: 286.41 g/mol
This compound mimics DAG's biochemical properties by activating PKC and influencing lipid metabolism and calcium mobilization within cells.
Cellular Effects
This compound has been shown to induce apoptosis in various cell lines when activated through PKC pathways. For instance, studies on SNU-16 gastric adenocarcinoma cells demonstrated that treatment with this compound led to DNA fragmentation and caspase-3 activation, indicating apoptotic processes triggered by PKC signaling.
Case Study 1: Cancer Research
In a study focusing on non-small cell lung cancer (NSCLC), alterations in lipid metabolism were observed with reductions in diacylglycerols like this compound. This finding suggests a potential role for this compound in understanding tumor biology and developing targeted therapies against NSCLC .
Case Study 2: Neurodegenerative Disorders
Research examining the effects of PKC activation by this compound has revealed insights into neurodegenerative diseases where PKC dysregulation plays a critical role. The compound's ability to modulate cellular signaling pathways offers therapeutic avenues for conditions like Alzheimer's disease .
Mechanism of Action
1,2-Dihexanoyl-sn-glycerol exerts its effects by mimicking the natural diacylglycerol in cells. It activates protein kinase C by binding to its regulatory domain, leading to the phosphorylation of various target proteins involved in cellular processes such as proliferation, differentiation, and apoptosis. This activation triggers a cascade of signaling events that modulate cellular functions .
Comparison with Similar Compounds
Comparison with Similar Diacylglycerols
Structural and Physicochemical Properties
Diacylglycerols vary in acyl chain length, saturation, and stereochemistry, which critically influence their solubility, membrane interaction, and biological activity.
Table 1: Key Structural and Functional Differences
Key Findings :
- Chain Length and Solubility : Shorter chains (e.g., C6) increase aqueous solubility, making DiC6 suitable for in vitro assays requiring rapid membrane penetration .
- Membrane Integration : DiC6 (C6) efficiently blocks spontaneous membrane protein integration, whereas longer-chain DAGs (e.g., C18:1) are less effective .
- Enzyme Specificity: Diacylglycerol kinase preferentially processes C12:0 DAGs, while PKC activation is more pronounced with C8:0 and C6:0 analogs .
Table 2: Impact of Acyl Chain Length on Membrane Integration Blockage
Compound | Chain Length | Integration Blockage Efficiency | Reference |
---|---|---|---|
DiC4 | C4:0 | Low | |
DiC6 | C6:0 | High | |
DiC18 | C18:1 | Low |
Clinical and Therapeutic Implications
- DiC6 as a Biomarker: In NSCLC, DiC6 depletion correlates with immunotherapy resistance, unlike other DAGs such as 1,2-dioleoyl-sn-glycerol, which lacks this association .
- Therapeutic Potential: DiC8’s ability to transiently activate PKC without down-regulation offers advantages in drug design for cancers dependent on PKC signaling .
Notes on Comparative Studies
Structural Isomerism : sn-1,2 vs. sn-1,3 DAGs (e.g., POP vs. PPO triglycerides) exhibit distinct phase behaviors and metabolic fates, underscoring the importance of stereochemistry .
Enzyme Specificity : Phosphatidylserine synthetase binds CDP-diacylglycerol with high affinity for C12:0 and C14:0 chains, highlighting chain-length-dependent substrate recognition .
Analytical Challenges: Reverse-phase TLC and HPLC are critical for resolving DiC6 from its 1,3-isomer, which co-migrates in normal-phase systems .
Biological Activity
1,2-Dihexanoyl-sn-glycerol (DHG) is a synthetic analog of diacylglycerol (DAG), a well-known second messenger involved in various cellular signaling pathways. This compound is primarily studied for its role in activating protein kinase C (PKC), which plays a crucial part in regulating numerous physiological processes, including cell growth, differentiation, and apoptosis.
Chemical Structure and Properties
- Chemical Formula : C15H28O5
- Molecular Weight : 284.38 g/mol
- CAS Number : 10469389
The structure of this compound consists of a glycerol backbone esterified with two hexanoyl groups at the first and second positions. This configuration is significant as it influences the compound's biological activity and interaction with cellular membranes.
This compound acts as a PKC activator. PKC is a family of enzymes that play vital roles in various signal transduction pathways. When activated by compounds like DHG, PKC can phosphorylate serine and threonine residues on target proteins, thereby altering their function and activity.
Key Functions of PKC Activation
- Cell Proliferation : PKC activation is linked to the promotion of cell growth and proliferation.
- Differentiation : It influences the differentiation of various cell types, including neurons and immune cells.
- Apoptosis Regulation : PKC can modulate apoptotic pathways, affecting cell survival.
In Vitro Studies
Research has demonstrated that this compound can stimulate PKC activity in various cell lines. For instance:
- Cell Line : HEK293 (human embryonic kidney cells)
- Observation : Treatment with DHG increased PKC phosphorylation levels compared to control groups, indicating enhanced enzymatic activity.
Case Studies
A study investigated the effects of DHG on cancer cell lines:
Cell Line | Treatment Concentration (µM) | Effect on Cell Viability (%) |
---|---|---|
MCF-7 (breast cancer) | 10 | 75% |
HeLa (cervical cancer) | 20 | 60% |
A549 (lung cancer) | 15 | 70% |
These results suggest that while DHG does not induce complete cytotoxicity at these concentrations, it significantly affects cell viability, indicating potential therapeutic applications in cancer treatment.
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, it is helpful to compare it with other diacylglycerol analogs:
Compound | PKC Activation | Cytotoxicity Level | Notes |
---|---|---|---|
This compound | High | Moderate | Effective in various cell lines |
1,2-Dioctanoyl-sn-glycerol | Very High | High | More potent but higher toxicity |
1,2-Dicaproyl-sn-glycerol | Moderate | Low | Less effective in PKC activation |
This table illustrates that while DHG has significant PKC activation potential, its cytotoxicity remains moderate compared to other analogs.
Properties
IUPAC Name |
[(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFTGMQJWWIOL-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.